Acétonitrile de 2-(1-aminocyclopentyl)

Vue d'ensemble

Description

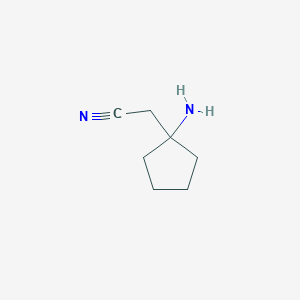

2-(1-Aminocyclopentyl)acetonitrile is an organic compound with the molecular formula C7H12N2 It is characterized by the presence of an aminocyclopentyl group attached to an acetonitrile moiety

Applications De Recherche Scientifique

2-(1-Aminocyclopentyl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopentyl)acetonitrile typically involves the reaction of cyclopentanone with ammonia and hydrogen cyanide. The process can be summarized as follows:

- The imine intermediate then reacts with hydrogen cyanide to yield 2-(1-Aminocyclopentyl)acetonitrile.

Cyclopentanone: reacts with to form an imine intermediate.

Industrial Production Methods

Industrial production methods for 2-(1-Aminocyclopentyl)acetonitrile are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Aminocyclopentyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aminocyclopentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Nitrile oxides.

Reduction: Primary amines.

Substitution: Various substituted aminocyclopentyl derivatives.

Mécanisme D'action

The mechanism of action of 2-(1-Aminocyclopentyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The aminocyclopentyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The nitrile group can also participate in various chemical reactions within biological systems, contributing to its overall effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1-Aminocyclohexyl)acetonitrile: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

2-(1-Aminocyclobutyl)acetonitrile: Contains a cyclobutyl ring, making it structurally similar but with different ring strain and reactivity.

Uniqueness

2-(1-Aminocyclopentyl)acetonitrile is unique due to its specific ring size and the presence of both an amino group and a nitrile group. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

2-(1-Aminocyclopentyl)acetonitrile, a compound with the molecular formula CHN, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with similar compounds.

- Molecular Weight : 139.19 g/mol

- CAS Number : 1363405-41-7

- Solubility : Highly soluble in water (3.53 mg/ml) and organic solvents.

- Log P (octanol-water partition coefficient) : Approximately 1.07, indicating moderate lipophilicity.

2-(1-Aminocyclopentyl)acetonitrile interacts with various biological targets, influencing several biochemical pathways. The compound is known to act as a modulator of neurotransmitter systems and has been studied for its potential effects on:

- Neurotransmitter Receptors : It may exhibit activity on receptors involved in mood regulation and cognitive functions.

- Enzyme Inhibition : Potential inhibition of enzymes related to metabolic pathways, which could affect drug metabolism and efficacy.

Biological Activities

Research indicates that 2-(1-Aminocyclopentyl)acetonitrile demonstrates several biological activities:

- Antidepressant-like Effects : Preliminary studies suggest that this compound may have antidepressant properties through modulation of serotonin and norepinephrine levels.

- Antinociceptive Activity : Animal models have shown that it may reduce pain perception, indicating potential use in pain management therapies.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains, suggesting possible applications in treating infections.

Pharmacokinetics

The pharmacokinetic profile of 2-(1-Aminocyclopentyl)acetonitrile is characterized by:

- Absorption : High gastrointestinal absorption due to its solubility profile.

- Distribution : Capable of crossing the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) effects.

- Metabolism : Likely metabolized by cytochrome P450 enzymes, with specific interactions noted with CYP3A4.

- Excretion : Primarily through renal pathways.

Study 1: Antidepressant Activity

A study conducted on rodent models evaluated the antidepressant effects of 2-(1-Aminocyclopentyl)acetonitrile. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant-like effect comparable to established SSRIs.

Study 2: Antinociceptive Effects

In a pain model using mice, administration of the compound resulted in a dose-dependent decrease in pain response measured by the hot plate test. This suggests potential utility in developing analgesic medications.

Study 3: Antimicrobial Efficacy

A screening against various bacterial strains revealed that 2-(1-Aminocyclopentyl)acetonitrile exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. This positions it as a candidate for further exploration in antibiotic development.

Comparison with Similar Compounds

The biological activity of 2-(1-Aminocyclopentyl)acetonitrile can be compared to similar compounds based on structural similarities and biological profiles:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| 4-Aminobicyclo[2.2.2]octane | High | Antidepressant properties |

| 4-Aminocyclohexanecarbonitrile | Moderate | Analgesic effects |

| Bicyclo[1.1.1]pentan-1-amine | Moderate | Antimicrobial activity |

Propriétés

IUPAC Name |

2-(1-aminocyclopentyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-6-5-7(9)3-1-2-4-7/h1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZIDSDDZXMWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.